
3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound . For instance, 4-oxoquinolines, which are structurally related to the tetrahydroquinoline moiety in the target compound, are known for their biological and synthetic versatility, including pharmacological activities like antibacterial and antiviral properties .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is regioselective and has been studied using DFT methods to understand the reaction paths . Another synthesis method reported is the metal-free cyclization of o-(1-alkynyl)benzamides mediated by PhI(OCOCF3)2, followed by oxidative hydroxylation to produce 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones . These methods could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the conformational features of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide were determined through single-crystal X-ray studies . Similarly, the title compound N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide was found to crystallize as a cis formamide isomer, with the isoquinoline and benzene fragments nearly perpendicular . These studies suggest that the target compound may also exhibit distinct conformational features that could be elucidated through similar analytical methods.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes various transformations. For example, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides involves the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones . Additionally, the oxidation of isoquinoline enamides using lead tetraacetate to produce tetrahydro-3-benzazepin-2-ones has been reported . These reactions highlight the potential reactivity of the tetrahydroquinoline moiety and the amide group in the target compound, which could undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For instance, the compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was characterized by its melting point, vibrational frequencies from FTIR analysis, and chemical shifts in NMR spectroscopy . These properties are indicative of the types of analyses that could be performed on the target compound to determine its physical and chemical characteristics, such as melting point, solubility, and spectroscopic fingerprints.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs have been synthesized from methyl anthranilate and aryl-1,3,4-oxadiazolin derivatives, demonstrating a method for the preparation of heterocyclic compounds with potential application in drug development and material science (Chau, Saegusa, & Iwakura, 1982).
Photophysical Studies
- Dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide have shown potential as fluorescent anion sensors in water, highlighting the relevance of such compounds in developing sensing materials and devices (Dorazco‐González et al., 2014).
Medicinal Chemistry and Drug Design
- Research into the synthesis of isoindolinones and isoindolinones derivatives via Cu-promoted C-H activation and nitroalkylation highlights the potential for compounds with the quinoline moiety to serve as intermediates in the development of pharmaceuticals and biologically active molecules (Yu et al., 2017).
- The development of polycyclic amides through Rh-catalyzed oxidative coupling of benzamides and alkynes demonstrates advanced synthetic routes for creating complex molecules, potentially applicable in drug synthesis and organic materials (Song et al., 2010).
Corrosion Inhibition
- Studies on the corrosion inhibition properties of benzoxazine derivatives on mild steel in acidic environments suggest applications of related compounds in material protection and preservation technologies (Kadhim et al., 2017).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The lipophilicity of a compound, represented by its log p value, has been demonstrated to be important in describing the antimicrobial activity of synthesized compounds .
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, which could result in a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-3-5-14(10-12)18(22)19-15-7-8-16-13(11-15)6-9-17(21)20(16)2/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQIIXWASGXQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)
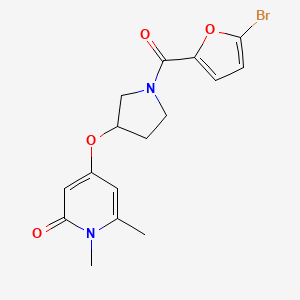
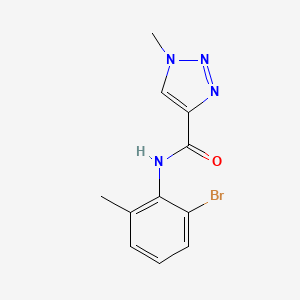
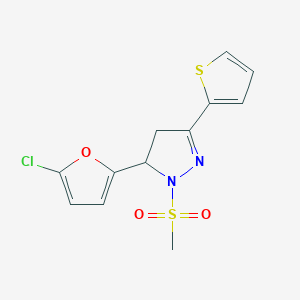

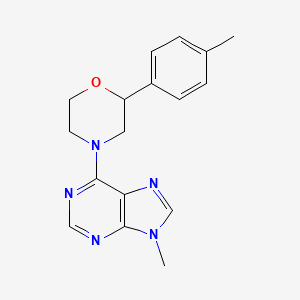
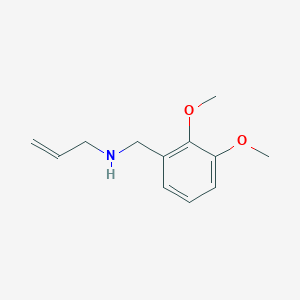
![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)